molecular formula C20H19ClN2O3S B2376439 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 866845-09-2

4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine

Cat. No.: B2376439
CAS No.: 866845-09-2
M. Wt: 402.89
InChI Key: GAYWSCXTVNMJQD-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is characterized by a quinoline core structure substituted with a methyl group and linked to two key pharmacophores: a 4-chlorophenylsulfonyl group and a morpholine ring . The morpholine ring is a ubiquitous and privileged structure in drug design. Its incorporation into molecular frameworks is a common strategy to fine-tune key properties of a lead compound. Research indicates that the morpholine ring can enhance solubility, improve metabolic stability, and contribute to biological activity through specific interactions with enzyme active sites . Specifically, the morpholine nitrogen may act as a hydrogen bond acceptor, potentially enabling interactions with kinases and other enzymatic targets . The 4-chlorophenylsulfonyl group is a functional moiety often associated with modulating biological activity and physicochemical characteristics. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable scaffold for developing novel therapeutic agents. Researchers may explore its applications in areas such as kinase inhibition or other mechanism-based biological screening. The presence of the sulfonyl group also makes this compound a potential candidate for research into RAGE (Receptor for Advanced Glycation Endproducts) modulation, as similar quinoline-sulfonyl scaffolds have been investigated for this purpose . Handling Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-14-2-7-18-17(12-14)20(23-8-10-26-11-9-23)19(13-22-18)27(24,25)16-5-3-15(21)4-6-16/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYWSCXTVNMJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the quinoline-sulfonyl intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the quinoline core, depending on the reaction conditions and reagents used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Pharmacological Properties

  • Metabotropic Glutamate Receptor Modulation :
    • This compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). Such modulation is significant in the treatment of psychiatric disorders such as anxiety and depression. Research indicates that compounds targeting mGluR5 can potentially offer new therapeutic avenues for these conditions by altering neurotransmitter release and synaptic plasticity .
  • Antitumor Activity :
    • Quinoline derivatives have been investigated for their antitumor properties. The sulfonyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development in oncology .
  • Antimicrobial Properties :
    • Morpholine derivatives are known for their antimicrobial activities. The presence of the chlorophenyl and sulfonyl groups may contribute to the compound's efficacy against bacterial strains. Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial activity .

Case Study 1: Treatment of Psychiatric Disorders

A study explored the efficacy of a related compound as a non-acetylenic negative allosteric modulator of mGluR5. This compound advanced to clinical trials due to its promising results in preclinical models, demonstrating potential for treating anxiety and depression .

Case Study 2: Antitumor Activity

In vitro studies on quinoline derivatives indicated that modifications, including sulfonyl groups, enhance cytotoxicity against human cancer cell lines. One particular study highlighted a derivative that showed significant inhibition of cell growth in breast cancer models, suggesting that 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine could be further explored for its antitumor properties .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Psychiatric DisordersNegative allosteric modulation of mGluR5
Antitumor ActivityCytotoxic effects on cancer cell lines
Antimicrobial PropertiesSignificant antibacterial activity observed

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group may enhance the compound’s ability to penetrate cell membranes, while the morpholine ring can improve its solubility and bioavailability. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Analogs

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Quinoline core with amino (4-position), 4-chlorophenyl (2-position), and 4-methoxyphenyl (3-position) groups.
  • Key Differences : Lacks the sulfonyl and morpholine groups present in the target compound. The methoxy group may reduce metabolic stability compared to sulfonyl.
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .
4-(3-((2-(4-Chlorophenyl)-6-(4-methoxyphenyl)quinolin-4-yl)oxy)propyl)morpholine (20b)
  • Structure: Morpholine linked via an oxypropyl chain to quinoline (4-position), with 4-chlorophenyl (2-position) and 4-methoxyphenyl (6-position) substituents.
  • Key Differences : The oxypropyl spacer may increase flexibility but reduce rigidity compared to direct sulfonyl linkage. Demonstrated anticancer activity (IC₅₀ = 1.2–3.8 μM against colorectal, breast, and cervical cancer cells) .
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine
  • Structure: Chlorine at quinoline-6, pyrrolidine at quinoline-2, and morpholine at quinoline-3.
  • Key Differences: Pyrrolidine and chloro substituents alter electronic properties. Potential applications in drug discovery due to heterocyclic diversity .

Pyrimidine and Other Heterocyclic Analogs

4-{6-[(4-Chlorobenzenesulfinyl)methyl]-2-phenylpyrimidin-4-yl}morpholine
  • Structure : Pyrimidine core with sulfinylmethyl (4-chlorophenyl) and morpholine groups.
  • Key Differences: Pyrimidine vs. quinoline core; sulfinyl (S=O) vs. sulfonyl (SO₂) groups. Molecular weight: 413.92 g/mol .
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine
  • Structure : Pyrimidine with phenylsulfanylmethyl and morpholine groups.
  • Density: 1.31 g/cm³; pKa: 3.51 .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound 402.9 Sulfonyl, morpholine, methyl Not reported
4k 396.8 Amino, 4-chlorophenyl, methoxy 223–225
20b 478.0 Oxypropyl-morpholine, methoxy Not reported
4-(6-Chloro-2-pyrrolidinyl)quinoline 347.8 Chloro, pyrrolidine Not reported

Biological Activity

4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone, a morpholine ring, and a sulfonyl group attached to a chlorophenyl moiety. Its structural complexity allows for diverse interactions with biological targets, which may lead to therapeutic effects.

Structural Feature Description
Quinoline Core Bicyclic structure known for biological activity
Morpholine Ring Enhances solubility and bioavailability
Sulfonyl Group Potentially increases membrane permeability

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Activity Observed
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Salmonella typhiWeak
Bacillus subtilisModerate

In a study evaluating the minimum inhibitory concentrations (MICs), compounds similar to this compound demonstrated MIC values comparable to established antibiotics like ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with cancer proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0

These findings suggest that the compound may disrupt cellular processes critical for tumor growth, potentially through DNA interaction or enzyme inhibition .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes.
  • DNA Interaction : The quinoline core is known to intercalate with DNA, disrupting replication processes.
  • Cell Membrane Penetration : The morpholine ring improves solubility, facilitating cellular uptake.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • A study on similar quinoline derivatives demonstrated significant antibacterial effects against multi-drug resistant strains, highlighting the need for novel antimicrobial agents .
  • Another investigation reported that sulfonamide derivatives exhibited anticancer activities through apoptosis induction in cancer cells, suggesting a similar pathway for our compound .

Q & A

Q. What are the standard synthetic routes for 4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine?

  • Methodological Answer : The synthesis typically involves three key steps:

Quinoline Core Preparation : Start with a 6-methylquinoline derivative. Introduce the 3-sulfonyl group via reaction with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Morpholine Coupling : React the sulfonated quinoline intermediate with morpholine using a palladium catalyst (e.g., Pd(OAc)₂) in a polar solvent (DMF or DMSO) at 80–100°C .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC.
Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)
14-Chlorobenzenesulfonyl chloride, NaH, THF, 0°C → RT65–70
2Morpholine, Pd(OAc)₂, DMF, 90°C, 12h50–55

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and morpholine (C-O-C, ~1120 cm⁻¹) groups .
  • NMR : Use ¹H NMR (δ 7.5–8.5 ppm for quinoline protons; δ 3.5–4.0 ppm for morpholine CH₂) and ¹³C NMR to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 415.1) .

Q. How is the compound evaluated for in vitro biological activity?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, FAK) via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonation or morpholine coupling?

  • Methodological Answer :
  • Sulfonation : Use continuous flow reactors to enhance mixing and reduce side reactions. Optimize equivalents of sulfonyl chloride (1.2–1.5 eq) and monitor pH to avoid over-sulfonation .
  • Morpholine Coupling : Screen catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and solvents (DMSO > DMF for higher polarity). Additives like PCy₃ may stabilize Pd intermediates .

Q. How to resolve structural ambiguities in NMR data caused by tautomerism?

  • Methodological Answer :
  • Perform 2D NMR (COSY, NOESY) to map proton-proton correlations and differentiate quinoline tautomers.
  • Use variable-temperature NMR (25–60°C) to observe coalescence of splitting peaks .

Q. What strategies assess target engagement and pharmacokinetics in vivo?

  • Methodological Answer :
  • Radiolabeling : Synthesize a ¹⁴C- or ¹⁸F-labeled analog for PET imaging to track tissue distribution .
  • Knockout Models : Compare efficacy in wild-type vs. EGFR/FAK-deficient mice to confirm target specificity .

Q. How to address contradictions in reported synthetic protocols?

  • Methodological Answer :
  • Reproducibility Testing : Replicate conflicting methods under controlled conditions (e.g., inert atmosphere, strict temperature control).
  • Intermediate Analysis : Use LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry accordingly .

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